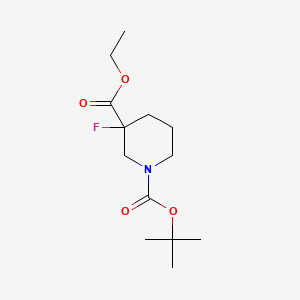

Ethyl 1-boc-3-fluoropiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO4/c1-5-18-10(16)13(14)7-6-8-15(9-13)11(17)19-12(2,3)4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODPJSPWRVJNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-Boc-3-Fluoropiperidine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate, a valuable fluorinated piperidine derivative for pharmaceutical and medicinal chemistry research. The synthesis involves a two-step process commencing with the Dieckmann condensation to form the piperidine ring system, followed by electrophilic fluorination to introduce the fluorine atom at the C3 position. This guide details the experimental protocols, presents quantitative data, and includes visualizations to elucidate the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through the following two key transformations:

-

Step 1: Dieckmann Condensation - Synthesis of Ethyl 1-Boc-3-oxopiperidine-3-carboxylate, the β-keto ester precursor.

-

Step 2: Electrophilic Fluorination - Introduction of the fluorine atom at the α-position to the keto and ester functionalities using an electrophilic fluorine source.

The overall synthetic scheme is presented below:

II. Experimental Protocols

A. Step 1: Synthesis of Ethyl 1-Boc-3-oxopiperidine-3-carboxylate

The formation of the piperidine ring is accomplished via an intramolecular Dieckmann condensation of N-Boc-diethyl 3,3'-iminodipropionate. This reaction is a classical method for the formation of cyclic β-keto esters.

Experimental Workflow:

Detailed Protocol:

-

To a solution of N-Boc-diethyl 3,3'-iminodipropionate (1 equivalent) in anhydrous toluene, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Ethyl 1-Boc-3-oxopiperidine-3-carboxylate.

B. Step 2: Synthesis of this compound

The final step involves the electrophilic fluorination of the β-keto ester intermediate. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a commonly used and effective reagent for this transformation.

Experimental Workflow:

Detailed Protocol:

-

Dissolve Ethyl 1-Boc-3-oxopiperidine-3-carboxylate (1 equivalent) in anhydrous acetonitrile.

-

To this solution, add Selectfluor® (1.1 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion of the reaction, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

III. Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | Ethyl 1-Boc-3-oxopiperidine-3-carboxylate | N-Boc-diethyl 3,3'-iminodipropionate | Sodium Hydride | Toluene | 60-75 | >95 |

| 2 | This compound | Ethyl 1-Boc-3-oxopiperidine-3-carboxylate | Selectfluor® | Acetonitrile | 50-70 | >98 |

Table 1: Summary of Quantitative Data

IV. Spectroscopic Data

The structural confirmation of the final product, this compound, would be achieved through standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the Boc protecting group protons (singlet), and the piperidine ring protons (multiplets). The presence of fluorine will cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, the carbon bearing the fluorine atom (with a characteristic large C-F coupling constant), and other carbons of the piperidine ring and protecting groups. |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely a multiplet due to coupling with adjacent protons. |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C13H22FNO4. |

Table 2: Expected Spectroscopic Data for this compound

V. Conclusion

This technical guide outlines a robust and feasible synthetic pathway for this compound. The two-step sequence, involving a Dieckmann condensation followed by electrophilic fluorination with Selectfluor®, provides a reliable method for accessing this important fluorinated building block. The provided experimental protocols and expected data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining the desired product in high yield and purity.

Physicochemical properties of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized heterocyclic compound featuring a piperidine core functionalized with a fluorine atom, an ethyl ester, and a tert-butoxycarbonyl (Boc) protecting group. Its structure makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The Boc group provides stability and allows for selective chemical modifications, making it a key intermediate in the synthesis of complex, biologically active molecules and pharmaceutical agents.[1][2][3] This guide provides a detailed overview of its core physicochemical properties, accompanied by standard experimental protocols for their determination.

Core Physicochemical Properties

Quantitative experimental data for this specific compound are not widely available in public literature, a common characteristic for specialized synthetic intermediates. The following table summarizes its fundamental identifiers and provides context for its expected properties based on its structure.

| Property | Data | Source |

| Chemical Name | This compound | [4][5] |

| Synonyms | 1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate | [5] |

| CAS Number | 1228631-45-5 | [4][5] |

| Molecular Formula | C₁₃H₂₂FNO₄ | [4] |

| Molecular Weight | 275.32 g/mol | [4] |

| Melting Point | Not available (experimental) | |

| Boiling Point | Not available (experimental) | |

| Calculated logP | Not available (A related compound lacking the Boc group has a calculated XLogP3 of 1.1) | [6] |

| pKa | Not available (experimental) | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and ethyl acetate. | [7] |

Experimental Protocols for Property Determination

The following sections detail standard laboratory methodologies for determining key physicochemical parameters like the partition coefficient (logP) and the acid dissociation constant (pKa).

Determination of Partition Coefficient (logP/logD) by Shake-Flask Method

The shake-flask method is the traditional and gold-standard technique for experimentally determining the lipophilicity of a compound.[8][9] It measures the compound's distribution between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution.[10][11]

Methodology:

-

Phase Pre-saturation: Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Mix the two solvents vigorously for 24 hours to ensure mutual saturation, then allow the phases to separate completely before use.[8][10][11]

-

Sample Preparation: Prepare a stock solution of the test compound, for instance, a 10 mM solution in a suitable solvent like DMSO.[8]

-

Partitioning: Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffered aqueous phase.[11] The ratio of the phase volumes can be adjusted depending on the expected lipophilicity of the compound.[10]

-

Equilibration: Seal the vessel and shake it for a sufficient period (e.g., overnight) to allow the compound to reach thermodynamic equilibrium between the two phases.[11] Gentle mixing or sonication can also be applied.[11]

-

Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the n-octanol and aqueous layers.[11]

-

Quantification: Carefully take an aliquot from each phase.[11] Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC or, given the compound's fluorine atom, ¹⁹F NMR spectroscopy.[10][12]

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11] For ionizable compounds, this value is reported as logD at a specific pH.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl 1-fluoropiperidine-3-carboxylate | C8H14FNO2 | CID 153921874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 1-Boc-3-piperidinecarboxylate: Properties, Uses, Safety & Supplier Information | High Purity Chemical from China [pipzine-chem.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to Ethyl 1-boc-3-fluoropiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-boc-3-fluoropiperidine-3-carboxylate is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the piperidine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a subject of interest for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical Identity and Structure

The chemical structure of this compound is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group. A fluorine atom and an ethyl carboxylate group are attached to the C3 position of the piperidine ring.

CAS Number: 1228631-45-5[1]

Molecular Formula: C₁₃H₂₂FNO₄[1]

Molecular Weight: 275.32 g/mol [1]

Structure:

Physicochemical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. However, based on the properties of structurally similar non-fluorinated analogs, the following table summarizes expected and reported physicochemical characteristics.

| Property | Value | Reference/Note |

| CAS Number | 1228631-45-5 | [1] |

| Molecular Formula | C₁₃H₂₂FNO₄ | [1] |

| Molecular Weight | 275.32 g/mol | [1] |

| Appearance | Expected to be a white to light brown solid or liquid | Based on the appearance of Ethyl (S)-N-Boc-piperidine-3-carboxylate.[2] |

| Melting Point | 35 - 40 °C (for non-fluorinated analog) | Data for the non-fluorinated analog, Ethyl (S)-N-Boc-piperidine-3-carboxylate, is provided as a reference.[2] |

| Boiling Point | 112 - 114 °C / 1.0 mmHg (for non-fluorinated analog) | Data for a related non-fluorinated compound, Ethyl 1-Boc-3-piperidinecarboxylate. |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and ethyl acetate. | Based on the solubility of similar Boc-protected piperidine esters. |

Synthesis and Experimental Protocols

The logical synthetic pathway would likely involve the fluorination of a precursor molecule, such as Ethyl 1-boc-3-oxopiperidine-4-carboxylate.

Conceptual Synthetic Workflow

A plausible synthetic route would begin with the readily available Ethyl 1-boc-3-oxopiperidine-4-carboxylate. The key transformation would be the introduction of a fluorine atom at the C3 position. This can often be achieved using an electrophilic fluorinating agent.

References

A Technical Guide to Ethyl 1-boc-3-fluoropiperidine-3-carboxylate: Synthesis and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a proposed synthetic route and predicted spectroscopic data based on established chemical principles and analysis of analogous compounds.

Molecular Structure

Chemical Name: this compound CAS Number: 1228631-45-5 Molecular Formula: C₁₃H₂₂FNO₄ Molecular Weight: 275.32 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and inferred spectroscopic data for this compound. These values are estimated based on data for structurally similar compounds and are intended to serve as a guide for characterization.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | q | 2H | -OCH₂CH₃ |

| ~3.5-3.8 | m | 2H | Piperidine H-2, H-6 |

| ~3.2-3.5 | m | 2H | Piperidine H-2, H-6 |

| ~2.0-2.3 | m | 2H | Piperidine H-4 |

| ~1.7-1.9 | m | 2H | Piperidine H-5 |

| 1.45 | s | 9H | -C(CH₃)₃ |

| ~1.30 | t | 3H | -OCH₂CH₃ |

Note: Chemical shifts are referenced to TMS (0 ppm). The presence of the fluorine atom at C-3 is expected to introduce complex splitting patterns (doublets of triplets, etc.) for the adjacent protons, which are simplified here as multiplets (m).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~169 | C=O (ester) |

| ~154 | C=O (Boc) |

| ~95 (d, J ≈ 180-200 Hz) | C-3 (fluorinated carbon) |

| ~80 | -C(CH₃)₃ |

| ~62 | -OCH₂CH₃ |

| ~45 (d, J ≈ 20-25 Hz) | C-2 |

| ~40 | C-6 |

| ~30 (d, J ≈ 20-25 Hz) | C-4 |

| ~28 | -C(CH₃)₃ |

| ~24 | C-5 |

| ~14 | -OCH₂CH₃ |

Note: The carbon directly bonded to fluorine (C-3) and adjacent carbons will exhibit splitting (d = doublet) due to C-F coupling, with the J-coupling constant indicated.

Table 3: Predicted IR and MS Data

| Spectroscopic Method | Key Peaks / Values |

| IR (Infrared) Spectroscopy | ~2975 cm⁻¹ (C-H stretch, alkane)~1745 cm⁻¹ (C=O stretch, ester)~1695 cm⁻¹ (C=O stretch, carbamate)~1160 cm⁻¹ (C-O stretch)~1050 cm⁻¹ (C-F stretch) |

| Mass Spectrometry (MS) | [M+H]⁺: 276.15[M+Na]⁺: 298.13 |

Proposed Synthesis

A plausible and commonly employed method for the synthesis of α-fluoro esters is the electrophilic fluorination of the corresponding enolate. The proposed synthesis of this compound therefore commences from the commercially available Ethyl 1-boc-piperidine-3-carboxylate.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Preparation of the Reaction Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

-

Enolate Formation: The flask is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, a solution of Ethyl 1-boc-piperidine-3-carboxylate in anhydrous THF is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.

-

Electrophilic Fluorination: A solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Reaction Quench and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow of information obtained from different spectroscopic techniques to confirm the structure of the target molecule.

Caption: Logical relationships in the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. While direct experimental data is scarce, the proposed synthetic route and predicted spectroscopic data offer a valuable starting point for the synthesis and characterization of this and related fluorinated piperidine derivatives. The strategic incorporation of fluorine into piperidine scaffolds continues to be a promising avenue for the development of novel therapeutic agents.

Commercial Availability and Synthetic Strategies for Ethyl 1-boc-3-fluoropiperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-boc-3-fluoropiperidine-3-carboxylate, a key building block in medicinal chemistry, offers a unique scaffold for the development of novel therapeutics. The strategic incorporation of a fluorine atom at the 3-position of the piperidine ring can significantly influence the physicochemical properties of resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth overview of the commercial availability of this valuable compound, outlines a representative synthetic protocol, and discusses its applications in drug discovery, particularly in the context of modulating G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Commercial Availability

This compound (CAS No. 1228631-45-5) is available from a range of specialized chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing researchers with a comparative overview of purity, available quantities, and typical lead times.

| Supplier | Product Number | Purity | Available Quantities | Typical Lead Time |

| AChemBlock | AC-6483 | 97% | 1g, 5g, 10g | In stock |

| Reafon Industry | RF-KR118 | >95% | Inquire | Inquire |

| BLD Pharmatech | BD228685 | 95% | 1g, 5g, 25g | In stock |

| Accela ChemBio | SY016039 | >95% | 1g, 5g, 10g, 25g, 100g | Inquire |

| Shanghai Bi De | BD228685 | >95% | 5g | In stock |

Synthetic Strategies

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and commonly employed laboratory-scale synthesis can be extrapolated from the literature on related fluorinated piperidine derivatives. A general and robust approach involves the electrophilic fluorination of a suitable enolate precursor.

Representative Experimental Protocol: Electrophilic Fluorination of a Piperidine β-keto Ester

Materials:

-

Ethyl 1-boc-3-oxopiperidine-4-carboxylate

-

N-Fluorobenzenesulfonimide (NFSI)

-

Sodium hexamethyldisilazide (NaHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of Ethyl 1-boc-3-oxopiperidine-4-carboxylate (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS (1.1 equivalents) in THF dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

In a separate flask, dissolve NFSI (1.2 equivalents) in anhydrous THF.

-

Add the NFSI solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales. All manipulations should be performed by trained personnel in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly alter their pharmacological profiles. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, a hydroxyl group, or even a carbonyl oxygen in some contexts. In the case of this compound, the fluorine atom at the 3-position can influence the pKa of the piperidine nitrogen, affecting its interaction with biological targets.

Fluorinated piperidine scaffolds are integral to the design of a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS). These compounds have shown promise as modulators of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern pharmaceuticals. The binding of a ligand to a GPCR initiates a conformational change that triggers intracellular signaling cascades. The fluorinated piperidine moiety can be incorporated into ligands to enhance their binding affinity and selectivity for specific GPCRs. This can lead to the development of more potent and targeted drugs with fewer off-target effects.

Targeting Neurotransmitter Transporters

Neurotransmitter transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling. Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders. Fluorinated piperidine derivatives have been explored as inhibitors of neurotransmitter transporters, such as the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters, these compounds can elevate their levels in the synapse, leading to therapeutic effects in conditions like depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Recent studies have also explored the potential of fluorine-substituted piperidines as therapeutics for metabolic diseases like diabetes and neurodegenerative conditions such as Alzheimer's disease.[1][[“]]

Visualizations

Synthetic Pathway

Caption: Representative synthesis of this compound.

GPCR Signaling Pathway Modulation

Caption: Generalized GPCR signaling cascade initiated by a fluoropiperidine ligand.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of novel drug candidates. Its strategic use allows for the fine-tuning of molecular properties, leading to enhanced pharmacological profiles. The synthetic accessibility of this compound, coupled with its potential for modulating key biological targets such as GPCRs and neurotransmitter transporters, ensures its continued importance in the field of drug discovery and development. Researchers and medicinal chemists are encouraged to explore the diverse applications of this versatile scaffold in their pursuit of innovative therapeutics.

References

An In-Depth Technical Guide to Boc-Protected Heterocyclic Building Blocks for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic scaffolds are fundamental components of a vast array of pharmaceuticals and biologically active compounds.[1] The strategic manipulation of these structures is a cornerstone of modern medicinal chemistry. A crucial aspect of this manipulation is the use of protecting groups, which temporarily mask reactive functional groups to allow for selective chemical transformations at other sites of a molecule. Among the most versatile and widely employed protecting groups is the tert-butoxycarbonyl (Boc) group. This in-depth guide provides a comprehensive overview of Boc-protected heterocyclic building blocks, their synthesis, characterization, and critical applications in drug discovery and development.

The Boc group is favored for its stability under a wide range of conditions, including exposure to many nucleophiles and bases, while being readily and cleanly removed under mild acidic conditions.[2] This orthogonality allows for complex, multi-step synthetic strategies, making Boc-protected heterocycles invaluable intermediates in the synthesis of novel therapeutic agents.[2][3] This guide will delve into the practical aspects of working with these building blocks, including detailed experimental protocols, quantitative data for representative examples, and illustrations of their role in the development of targeted therapies.

Core Concepts of Boc Protection and Deprotection

The utility of the Boc protecting group lies in its ability to modulate the reactivity of amine functionalities commonly found in heterocyclic structures.

Protection Mechanism: The introduction of the Boc group onto a heterocyclic amine is typically achieved via nucleophilic acyl substitution using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The nitrogen atom of the heterocycle acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The unstable tert-butyl carbonate leaving group then decomposes into carbon dioxide and a tert-butoxide anion.[2]

Deprotection Mechanism: The removal of the Boc group is efficiently accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.[5]

Synthesis and Characterization of Key Boc-Protected Heterocyclic Building Blocks

The following sections provide quantitative data and detailed experimental protocols for the synthesis of several common classes of Boc-protected heterocyclic building blocks.

Boc-Protected Piperidines

Piperidine and its derivatives are prevalent scaffolds in a multitude of FDA-approved drugs, including analgesics and antipsychotics.[6] Boc protection is instrumental in the synthesis of complex piperidine-containing molecules.

| Compound Name | Starting Material | Yield (%) | Purity (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |

| tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | 4-Azidomethyl-4-fluoropiperidine | - | - | - | 1.46 (s, 9H), 1.49-1.77 (m, 2H), 1.91-2.07 (m, 2H), 3.08 (br t, 2H), 3.32 (d, 2H), 3.96 (br s, 2H)[7] |

| 1-Boc-4-cyanopiperidine | 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde | 73 | - | - | -[8][9] |

| N-Boc-piperidine-4-carboxylic acid | 4-Piperidinecarboxylic acid | 100 | - | 144-146 | 1.52 (s, 9H), 1.7 (m, 2H), 2.0 (m, 2H), 2.5 (m, 1H), 2.91 (t, 2H), 4.1 (d, 2H)[10] |

| tert-butyl 4-((1,3-dimethyl-2-oxoindolin-3-yl)methyl)piperidine-1-carboxylate | N-methyl-N-phenylmethacrylamide and tert-butyl 4-iodopiperidine-1-carboxylate | 88 | - | - | 0.84-1.15 (m, 4H), 1.24-1.33 (m, 4H), 1.39 (s, 9H), 1.76 (dd, 1H), 1.97 (dd, 1H), 2.41 (q, 2H), 3.22 (s, 3H), 3.84 (br s, 2H), 6.85 (d, 1H), 7.03-7.09 (m, 1H), 7.15 (d, 1H), 7.24-7.29 (m, 1H)[11] |

Experimental Protocol: Synthesis of N-Boc-piperidine-4-carboxylic acid [4]

-

In a three-necked flask equipped with a stirring device, add 4-piperidinecarboxylic acid and a buffer solution composed of sodium carbonate and sodium bicarbonate (200 mL) under an ice bath.

-

Dropwise add di-tert-butyl dicarbonate through a dropping funnel while stirring.

-

Maintain the reaction at 30°C in a water bath for 22 hours.

-

Extract the reaction mixture with diethyl ether (2 x 100 mL) to remove unreacted di-tert-butyl dicarbonate.

-

Adjust the pH of the aqueous phase to 2-3 using a 3 mol/L hydrochloric acid solution.

-

Extract the aqueous phase with ethyl acetate (4 x 100 mL).

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the final product.

Boc-Protected Pyrrolidines

The pyrrolidine ring is another privileged scaffold found in numerous natural products and pharmaceuticals, including kinase inhibitors and antibacterial agents.[12][13][14]

| Compound Name | Starting Material | Yield (%) | Purity (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |

| (R)-3-(Boc-amino)pyrrolidine | Benzyl-protected (R)-3-aminopyrrolidine | 98 | - | - | -[15] |

| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Pyrrolidine-2-methanol | 98 | - | - | 1.46 (s, 9H), 1.50-1.60 (m, 1H), 1.72-1.85 (m, 2H), 2.00 (dddd, 1H), 3.26-3.34 (m, 1H), 3.41-3.49 (m, 1H), 3.53-3.67 (m, 2H), 3.90-4.05 (br, 1H), 4.78 (br d, 1H)[2] |

| Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate | N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester | 46 (overall) | >99:1 dr | 99-100 | 1.46 (s, 9H), 1.47 (s, 9H), 1.90-2.10 (m, 2H), 2.34 (dd, 1H), 2.41 (dd, 1H), 3.39 (dd, 1H), 3.55-3.70 (m, 1H), 4.11-4.17 (m, 1H), 4.40-4.50 (m, 1H)[16] |

Experimental Protocol: Synthesis of (R)-3-(Boc-amino)pyrrolidine [15]

Step 1: Boc protection of benzyl-protected (R)-3-aminopyrrolidine

-

To a solution of di-tert-butyl dicarbonate (12.48 mmol) in 20 mL of THF, add triethylamine (13.62 mmol) and benzyl-protected (R)-3-aminopyrrolidine (11.35 mmol).

-

Stir the reaction mixture under argon at room temperature for 2 hours.

-

Remove THF under vacuum.

-

Dissolve the resulting oil in 20 mL of ethyl acetate and wash with 15 mL of 1M NaOH, followed by washing with water (3 x 15 mL).

-

Collect and dry the organic layer with MgSO₄ and concentrate under vacuum.

-

Purify the crude product by flash chromatography to obtain the intermediate product (yield: 97%).

Step 2: Debenzylation

-

To a solution of the product from Step 1 (11.03 mmol) in 20 mL of ethanol, add 10% Pd/C (0.310 g).

-

Stir the reaction mixture under an H₂ atmosphere at room temperature overnight.

-

Filter the mixture with ethyl acetate and concentrate under vacuum to obtain the final product (yield: 98%).

Boc-Protected Azetidines

Azetidines are four-membered heterocyclic rings that have gained increasing attention in drug discovery due to their ability to impart unique conformational constraints and improve physicochemical properties.[1][14]

| Compound Name | Starting Material | Yield (%) | Purity (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |

| tert-Butyl 3-oxoazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate | - | - | - | -[5][17] |

| tert-Butyl 3-bromoazetidine-1-carboxylate | 1-Amino-2,3-dibromopropane hydrobromide | 79 | - | - | 1.44 (s, 9H), 4.14-4.22 (m, 2H), 4.46-4.55 (m, 3H)[15][18] |

| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | - | - | - | - | -[19][20][21] |

| tert-Butyl 3-cyanoazetidine-1-carboxylate | tert-Butyl 3-iodoazetidine-1-carboxylate | - | - | - | -[18] |

Experimental Protocol: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate [17]

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (57.7 mmol) in CH₂Cl₂ (200 mL), add a 9.1% potassium bromide water solution (15.1 g) and TEMPO (1.15 mmol) at a temperature between -15 to 5 °C.

-

Add a mixture of KHCO₃ (104 g) and NaClO (86 g, 12% water solution) in water (389 mL) and stir for 30 minutes.

-

Once the reaction is complete, quench it with a 15% sodium thiosulfate aqueous solution (100 mL).

-

Extract the mixture with ethyl acetate, wash with water, and remove the solvent under vacuum.

Boc-Protected Indoles

The indole nucleus is a prominent feature in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[22]

| Compound Name | Starting Material | Yield (%) | Purity (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |

| N-Boc-5-bromoindole | 5-Bromoindole | - | - | - | -[1][23] |

| 1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile | - | 81 | - | - | 3.88 (s, 3H), 5.47 (s, 2H), 6.82 (d, 1H), 7.04 (dd, 1H), 7.15 (dd, 2H), 7.20 (d, 1H), 7.27-7.35 (m, 3H)[12] |

| 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | - | 75 | - | - | 2.40 (t, 1H), 5.04 (s, 2H), 7.19-7.29 (m, 2H), 7.41-7.48 (m, 1H), 7.51 (dd, 1H), 7.69 (dt, 1H)[12] |

Experimental Protocol: Synthesis of N-Boc-5-bromoindole [1]

The synthesis of N-Boc-5-bromoindole is part of a multi-step process. A key step involves the Buchwald-Hartwig amination of a suitable brominated indole precursor with t-butyl carbamate, followed by regioselective bromination. A general procedure for Boc protection of an indole would involve reacting the indole with (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP) in an appropriate solvent.

Application of Boc-Protected Heterocycles in Drug Discovery Workflows

The true value of Boc-protected heterocyclic building blocks is realized in their application to the synthesis of complex, biologically active molecules. The following diagrams illustrate their role in two distinct therapeutic areas.

Case Study 1: GPCR Antagonism - The Mechanism of Maraviroc

Maraviroc is an FDA-approved antiretroviral drug used to treat HIV infection. It functions as a C-C chemokine receptor type 5 (CCR5) antagonist.[17] CCR5 is a G-protein coupled receptor (GPCR) that HIV-1 uses as a co-receptor to enter host immune cells.[17] The synthesis of Maraviroc and related compounds often involves the use of Boc-protected piperidine derivatives. The following diagram illustrates the mechanism of action of Maraviroc.

Caption: Maraviroc, a CCR5 antagonist, allosterically binds to the CCR5 receptor, preventing HIV-1 entry.

Maraviroc binds to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor, inducing a conformational change that prevents the interaction between the HIV-1 surface glycoprotein gp120 and the co-receptor.[17][24] This allosteric inhibition effectively blocks the virus from entering and infecting the host cell, thereby halting the viral life cycle.[4][17]

Case Study 2: Kinase Inhibition - The Hedgehog Signaling Pathway and Sonidegib

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly activated in several cancers, including basal cell carcinoma (BCC).[10][25] Sonidegib is an FDA-approved inhibitor of Smoothened (SMO), a key signal transducer in the Hh pathway.[26] The synthesis of Sonidegib and other SMO inhibitors often utilizes Boc-protected heterocyclic building blocks. The diagram below outlines the Hedgehog signaling pathway and the inhibitory action of Sonidegib.

Caption: Sonidegib inhibits the Smoothened (SMO) protein, blocking the Hedgehog signaling pathway.

In the absence of a Hedgehog ligand, the Patched-1 (PTCH1) receptor inhibits SMO. Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then drive the expression of genes involved in cell proliferation and survival.[25][27] Sonidegib binds to and inhibits SMO, thereby preventing the downstream activation of the Hh pathway, even in the presence of activating mutations in PTCH1 or SMO.[10][26][28]

Conclusion

Boc-protected heterocyclic building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their stability, coupled with the mild and selective conditions required for the removal of the Boc group, facilitates the efficient and controlled synthesis of complex molecular architectures. As demonstrated by the examples of Maraviroc and Sonidegib, the strategic use of these building blocks is central to the development of innovative therapies targeting a wide range of diseases. The quantitative data and detailed protocols provided in this guide serve as a practical resource for researchers engaged in the design and synthesis of the next generation of therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 170491-63-1 [chemicalbook.com]

- 3. intelligentliving.co [intelligentliving.co]

- 4. researchgate.net [researchgate.net]

- 5. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]

- 9. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]

- 10. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pnas.org [pnas.org]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 15. tert-butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 [chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. What is the mechanism of Maraviroc? [synapse.patsnap.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 24. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 26. pharmacytimes.com [pharmacytimes.com]

- 27. Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Ethyl 1-boc-3-fluoropiperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative safety data for this compound, this guide also incorporates general safety principles for handling similar chemical structures and outlines best practices for laboratory and industrial settings.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1228631-45-5[1] |

| Molecular Formula | C13H22FNO4[2] |

| Molecular Weight | 275.316 g/mol [2] |

| Synonyms | 1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate[1] |

Hazard Identification and Classification

Potential Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the eyes, skin, and respiratory tract.

-

The toxicological properties have not been thoroughly investigated.

It is recommended to handle this chemical as potentially hazardous until more definitive data becomes available.

Physical and Chemical Properties

Limited specific data is available for this compound. The table below includes available data and notes where information is not available.

| Property | Value | Source |

| Appearance | No data available | |

| Odor | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Flash Point | No data available | [1] |

| Solubility | No data available | [1] |

| Density | No data available | [1] |

For comparison, the related compound Ethyl 1-Boc-3-piperidinecarboxylate is a colorless to light yellow liquid with a boiling point of 112 - 114 °C at 1.0 mmHg and is soluble in organic solvents like dichloromethane and ethyl acetate.[3]

Safe Handling and Storage

Proper handling and storage are critical to ensure the safety of personnel and the integrity of the compound.

7.1 Precautions for Safe Handling: [1]

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

-

Wear suitable protective clothing, including lab coats, safety glasses with side shields, and chemical-resistant gloves.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent ignition sources.[1]

-

Prevent fire caused by electrostatic discharge.[1]

-

Wash hands thoroughly after handling.

7.2 Conditions for Safe Storage: [1]

-

Store in a tightly closed container.[1]

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

A logical workflow for the safe handling of this chemical is presented in the diagram below.

Caption: Workflow for Safe Chemical Handling.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge. |

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.

Stability and Reactivity

While specific data for this compound is unavailable, general information for similar compounds is provided.

-

Reactivity: No specific data is available.[1]

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No specific data is available.[1]

-

Conditions to Avoid: Incompatible products, excess heat, and exposure to moisture over prolonged periods.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[4][5]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4]

Toxicological Information

No specific toxicological data is available for this compound.[1] The absence of data does not mean the substance is harmless. It should be handled with the utmost care, assuming it could have toxic effects.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations.

-

Product: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[1]

-

Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]

Transport Information

As of the available data, this compound is not classified as a hazardous material for transportation.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID | No data available | No data available | No data available | No data available |

| IMDG | No data available | No data available | No data available | No data available |

| IATA | No data available | No data available | No data available | No data available |

Source:[1]

This guide is intended to provide the most current and comprehensive safety information available. As new data becomes available, it is the responsibility of the user to stay informed and update their safety protocols accordingly. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.

References

The Strategic Introduction of Fluorine to the Piperidine Scaffold: A Technical Guide to Synthesis, from Discovery to Modern Methods

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast number of pharmaceuticals. The deliberate incorporation of fluorine into this structure has become a powerful strategy for fine-tuning molecular properties to enhance therapeutic efficacy. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for creating fluorinated piperidines, offering detailed experimental protocols for key transformations and a quantitative comparison of their outcomes.

A Historical Perspective: The Rise of Fluorine in Medicinal Chemistry

The journey of organofluorine chemistry in pharmaceuticals began in the mid-20th century, with the introduction of the first fluorinated drug, fludrocortisone, in 1954.[1][2] This marked a turning point, demonstrating the profound impact that fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—could have on biological activity. Today, approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its strategic importance in drug design.[3][4]

The integration of fluorine into the piperidine scaffold was a logical progression, combining one of the most prevalent heterocyclic motifs in approved drugs with an element capable of modulating key pharmacological parameters.[5] Early synthetic efforts were often hampered by the challenges of selective fluorination and the harsh conditions required, which were often incompatible with complex molecular architectures. The development of modern synthetic methods has been driven by the need for milder, more efficient, and stereocontrolled routes to these valuable building blocks.

A significant challenge in the synthesis of fluorinated piperidines has been the hydrogenation of fluoropyridine precursors. This approach is often complicated by catalyst poisoning by the nitrogen heterocycle and competitive hydrodefluorination, which removes the desired fluorine atom.[6][7] Overcoming these hurdles has been a major focus of methodological development in recent years.

Key Synthetic Strategies for Fluorinated Piperidines

The synthesis of fluorinated piperidines can be broadly categorized into two approaches: the introduction of fluorine onto a pre-existing piperidine or piperidine precursor, and the construction of the piperidine ring from fluorinated starting materials. This guide will focus on the most impactful and widely adopted of these strategies.

Hydrogenation of Fluoropyridines

The reduction of readily available fluoropyridines is an attractive and direct route to fluorinated piperidines. Significant advancements in catalysis have made this a viable and efficient strategy.

A groundbreaking one-pot, two-step method developed by Glorius and coworkers enables the synthesis of all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[5][8] This process involves an initial rhodium-catalyzed dearomatization of the fluoropyridine with a borane reagent, followed by hydrogenation of the resulting diene intermediates.[4]

Experimental Protocol: General Procedure for the Dearomatization-Hydrogenation of Fluoropyridine Derivatives [5]

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the rhodium catalyst (1-5 mol%), the fluoropyridine substrate (0.2 mmol, 1.0 equiv.), and molecular sieves. The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF, 1.0 mL) and pinacolborane (HBpin, 1.1-3.0 equiv.) are added. The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) for a set time (e.g., 12-24 h) under an atmosphere of hydrogen (e.g., 1 atm, balloon). Upon completion, a trapping agent such as trifluoroacetic anhydride may be added to facilitate isolation of volatile products. The crude product is then purified by column chromatography.

Table 1: Rhodium-Catalyzed Dearomatization-Hydrogenation of Various Fluoropyridines [5]

| Entry | Substrate (Fluoropyridine) | Product (TFA-protected) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 3-Fluoropyridine | N-Trifluoroacetyl-3-fluoropiperidine | 85 | >99:1 |

| 2 | 3,5-Difluoropyridine | N-Trifluoroacetyl-3,5-difluoropiperidine | 72 | >99:1 |

| 3 | 2-Fluoro-5-methylpyridine | N-Trifluoroacetyl-2-fluoro-5-methylpiperidine | 78 | >99:1 |

| 4 | 3-Fluoro-4-methoxypyridine | N-Trifluoroacetyl-3-fluoro-4-methoxypyridine | 65 | >99:1 |

| 5 | 2,3,5,6-Tetrafluoropyridine | N-Trifluoroacetyl-2,3,5,6-tetrafluoropiperidine | 55 | >99:1 |

Yields are of the isolated N-trifluoroacetylated product. Diastereomeric ratios were determined by ¹⁹F NMR or GC analysis of the crude reaction mixture.

A robust and practical method for the cis-selective hydrogenation of fluoropyridines utilizes a commercially available heterogeneous catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), in the presence of a Brønsted acid.[6][7] This protocol is notable for its operational simplicity and tolerance of air and moisture.

Experimental Protocol: General Procedure for Palladium-Catalyzed Hydrogenation of Fluoropyridines [6]

To a solution of the fluoropyridine substrate (1.0 equiv.) in methanol (MeOH) is added an aqueous solution of hydrochloric acid (HCl, e.g., 4 M, 1.1 equiv.) and palladium hydroxide on carbon (20 wt% Pd on carbon, 1-5 mol%). The reaction vessel is placed under an atmosphere of hydrogen (e.g., 50 bar) and stirred at a specified temperature (e.g., 60 °C) for a set time (e.g., 16 h). After cooling and venting the hydrogen, the catalyst is removed by filtration through Celite. The filtrate is concentrated, and the residue is taken up in a suitable solvent and treated with a protecting group reagent (e.g., Cbz-Cl or Fmoc-OSu) and a base (e.g., triethylamine) to afford the protected fluorinated piperidine, which is then purified by column chromatography.

Table 2: Palladium-Catalyzed Hydrogenation of Various Fluoropyridines [6][7]

| Entry | Substrate | Product (Protecting Group) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 3-Fluoropyridine | 3-Fluoropiperidine (Cbz) | 91 | >98:2 |

| 2 | 3-Fluoro-2-methylpyridine | 3-Fluoro-2-methylpiperidine (Cbz) | 85 | >98:2 |

| 3 | 3,5-Difluoropyridine | 3,5-Difluoropiperidine (Cbz) | 30 | >98:2 |

| 4 | 5-Fluoro-2-phenylpyridine | 5-Fluoro-2-phenylpiperidine (Cbz) | 71 | 91:9 |

| 5 | Ethyl 5-fluoronicotinate | Ethyl 5-fluoropiperidine-3-carboxylate (Cbz) | 88 | >98:2 |

| 6 | (5-Fluoropyridin-3-yl)methanol | (5-Fluoropiperidin-3-yl)methanol (Cbz) | 75 | >98:2 |

Yields are of the isolated protected product. Diastereomeric ratios were determined by NMR analysis.

Asymmetric Synthesis of Fluorinated Piperidines

The demand for enantiomerically pure fluorinated piperidines in drug development has spurred the creation of highly stereoselective synthetic methods.

This strategy was successfully employed in the synthesis of a key intermediate for a calcitonin gene-related peptide (CGRP) receptor antagonist.[9][10][11] The approach involves the preparation of a chiral fluoroenamide, which then undergoes a highly enantioselective hydrogenation.

Experimental Protocol: Synthesis and Asymmetric Hydrogenation of a Fluoroenamide [10]

-

Enamide Formation: 3-Fluoro-4-aminopyridine is first protected, for instance as the benzamide. The pyridine nitrogen is then quaternized with an alkyl halide (e.g., benzyl bromide) to activate the ring for reduction. Partial reduction of the pyridinium salt with a mild reducing agent like sodium borohydride in methanol yields the corresponding tetrahydropyridine, which exists as the desired fluoroenamide tautomer.

-

Asymmetric Hydrogenation: The fluoroenamide substrate (1.0 equiv.) is dissolved in a suitable solvent (e.g., degassed methanol). A chiral ruthenium catalyst, such as Ru(OAc)₂(S)-xyl-binap (0.01-0.1 mol%), is added, and the mixture is hydrogenated under pressure (e.g., 100 psi H₂) at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 18 h). After the reaction, the solvent is removed, and the product is purified to yield the enantiomerically enriched fluorinated piperidine.

Table 3: Asymmetric Hydrogenation for the Synthesis of a syn-3-Fluoro-4-aminopiperidine Derivative [10]

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Ru(OAc)₂((S)-xyl-binap) | Benzoyl-protected fluoroenamide | (3R,4S)-N-Benzoyl-3-fluoro-4-aminopiperidine derivative | 95 | 96 |

An alternative and highly efficient route to chiral syn-3-fluoro-4-aminopiperidines involves the dynamic kinetic asymmetric transamination of a fluorinated ketone.[9][10][12] This biocatalytic approach utilizes a transaminase enzyme to convert a prochiral ketone into a chiral amine with high stereoselectivity.

Experimental Protocol: Dynamic Kinetic Asymmetric Transamination of a Fluoroketone [10]

The N-protected-3-fluoropiperidin-4-one substrate (1.0 equiv.) is suspended in a buffered aqueous solution (e.g., borate buffer, pH 10.5). A transaminase enzyme (e.g., an engineered variant of Arthrobacter sp. transaminase) and pyridoxal-5'-phosphate (PLP) as a cofactor are added. Isopropylamine is used as the amine donor. The reaction mixture is stirred at a controlled temperature (e.g., 45 °C) until completion. The product is then extracted with an organic solvent, and the protecting group can be removed or exchanged as needed. The final product is isolated and purified.

Table 4: Dynamic Kinetic Asymmetric Transamination for syn-3-Fluoro-4-aminopiperidine Synthesis [10]

| Enzyme | Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn isomer) (%) |

| Engineered Transaminase | N-Boc-3-fluoropiperidin-4-one | (3R,4S)-N-Boc-3-fluoro-4-aminopiperidine | 90 | >99:1 | >99 |

Electrophilic Fluorination

The direct fluorination of piperidine precursors, such as enamines or silyl enol ethers, offers another route to these compounds. This method relies on the use of electrophilic fluorinating reagents, such as Selectfluor®.[12]

Experimental Protocol: Electrophilic Fluorination of a Silyl Enol Ether [12]

An N-protected piperidinone is converted to its corresponding silyl enol ether by treatment with a silylating agent (e.g., TMS-Cl) and a base (e.g., triethylamine) or by using a pre-formed silyl triflate (e.g., TMS-OTf) and a hindered base (e.g., 2,6-lutidine). The isolated silyl enol ether is then dissolved in a suitable solvent (e.g., acetonitrile) and treated with an electrophilic fluorinating agent, such as Selectfluor® (1.1 equiv.). The reaction is stirred at room temperature until completion. The crude mixture is then worked up and purified by column chromatography to yield the α-fluoroketone, which can be a precursor for further transformations into fluorinated piperidines.

Table 5: Electrophilic Fluorination to Form a Fluorinated Piperidinone Precursor [12]

| Substrate | Reagent | Product | Yield (%) |

| N-Boc-4-(trimethylsilyloxy)-1,2,3,6-tetrahydropyridine | Selectfluor® | N-Boc-3-fluoropiperidin-4-one | 91 |

Application in Drug Discovery: Signaling Pathways and Logical Workflows

The synthetic methods described above provide access to fluorinated piperidines that have played crucial roles in the development of novel therapeutics. The following diagrams, rendered in DOT language, illustrate the mechanism of action for two such examples.

Kinesin Spindle Protein (KSP) Inhibition

The kinesin spindle protein (KSP) is essential for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and is a target for cancer therapy. The drug candidate MK-0731 incorporates a fluorinated piperidine moiety that was optimized to reduce P-glycoprotein (Pgp) efflux and modulate basicity.[13]

Caption: Mechanism of KSP inhibition by MK-0731 leading to mitotic arrest.

CGRP Receptor Antagonism

Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in the pathophysiology of migraine. Small molecule CGRP receptor antagonists, known as "gepants," block CGRP signaling. The synthesis of these antagonists often involves chiral fluorinated piperidine intermediates.

Caption: CGRP receptor signaling and its antagonism by gepants.

Conclusion

The synthesis of fluorinated piperidines has evolved from a significant synthetic challenge to a well-established field with a diverse array of robust and stereoselective methodologies. The historical progression from early, often harsh fluorination techniques to modern catalytic and biocatalytic methods has been pivotal for the widespread adoption of these motifs in drug discovery. The methods presented in this guide—catalytic hydrogenation, asymmetric synthesis, and electrophilic fluorination—represent the state of the art, providing medicinal chemists with the tools to rationally design and synthesize novel therapeutics with improved pharmacological profiles. The continued development of new synthetic strategies will undoubtedly further expand the role of fluorinated piperidines in addressing unmet medical needs.

References

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. figshare.com [figshare.com]

- 12. scientificupdate.com [scientificupdate.com]

- 13. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel compounds utilizing Ethyl 1-Boc-3-fluoropiperidine-3-carboxylate as a key building block. This versatile reagent is of significant interest in medicinal chemistry due to the presence of a stereocenter at the C3 position, the conformational restriction imposed by the piperidine ring, and the modulation of physicochemical properties by the fluorine atom. The Boc-protecting group allows for selective manipulation of the piperidine nitrogen, making it an ideal starting material for the generation of diverse chemical scaffolds for drug discovery.

Key Applications:

-

Synthesis of 3-Amino-3-fluoropiperidine Derivatives: The ester functionality can be converted to an amide and subsequently to an amine, providing access to 3-amino-3-fluoropiperidine scaffolds. These are valuable cores for the development of DPP-4 inhibitors for diabetes and other therapeutic agents.

-

Formation of Spirocyclic Compounds: The C3 position can be functionalized to enable the construction of spirocyclic systems, which are of great interest in drug design for their rigidified three-dimensional structures.

-

Synthesis of Fused Ring Systems: The ester group can be used as a handle to build fused heterocyclic systems, such as pyrazolo[4,3-c]piperidines, which are scaffolds for various kinase inhibitors.

-

Introduction of Novel Side Chains: The piperidine nitrogen, after deprotection, can be derivatized with a wide range of substituents to explore structure-activity relationships (SAR) in drug development programs.

I. Synthesis of 3-Aminomethyl-3-fluoropiperidine Derivatives

This protocol describes the conversion of this compound to a key intermediate, (1-Boc-3-fluoro-piperidin-3-yl)methanamine, which can be further functionalized.

Experimental Workflow:

Caption: Workflow for the synthesis of 3-aminomethyl-3-fluoropiperidine.

Protocol 1: Synthesis of 1-Boc-3-fluoro-piperidine-3-carboxamide

| Reagent | Molecular Weight | Amount | Moles (mmol) |

| This compound | 275.32 | 5.0 g | 18.16 |

| 7N Ammonia in Methanol | - | 100 mL | - |

Procedure:

-

To a sealed tube, add this compound (5.0 g, 18.16 mmol).

-

Add a 7N solution of ammonia in methanol (100 mL).

-

Seal the tube and heat the reaction mixture at 80 °C for 48 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the desired amide.

Protocol 2: Synthesis of (1-Boc-3-fluoro-piperidin-3-yl)methanamine

| Reagent | Molecular Weight | Amount | Moles (mmol) |

| 1-Boc-3-fluoro-piperidine-3-carboxamide | 246.29 | 4.0 g | 16.24 |

| Lithium aluminum hydride (LiAlH4) | 37.95 | 1.23 g | 32.48 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of LiAlH4 (1.23 g, 32.48 mmol) in anhydrous THF (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-Boc-3-fluoro-piperidine-3-carboxamide (4.0 g, 16.24 mmol) in anhydrous THF (50 mL) to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water (1.2 mL), 15% aqueous NaOH (1.2 mL), and water (3.6 mL).

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used in the next step without further purification or purified by chromatography.

II. Synthesis of a Fused Pyrazolo[4,3-c]piperidine Core

This protocol outlines a potential pathway for the synthesis of a pyrazolo[4,3-c]piperidine scaffold, a common core in kinase inhibitors.

Logical Relationship Diagram:

Caption: Synthetic strategy for a fused pyrazolo[4,3-c]piperidine core.

Protocol 3: Synthesis of (1-Boc-3-fluoro-piperidin-3-yl)methanol

| Reagent | Molecular Weight | Amount | Moles (mmol) |

| This compound | 275.32 | 5.0 g | 18.16 |

| Lithium borohydride (LiBH4) | 21.78 | 0.79 g | 36.32 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (5.0 g, 18.16 mmol) in anhydrous THF (100 mL).

-

Cool the solution to 0 °C.

-

Add LiBH4 (0.79 g, 36.32 mmol) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Ethyl acetate/Hexane) to yield the desired alcohol.

Subsequent Steps:

The resulting alcohol can be oxidized to the corresponding aldehyde using standard conditions (e.g., Dess-Martin periodinane or Swern oxidation). The aldehyde can then be condensed with a substituted hydrazine, followed by cyclization under acidic or basic conditions to form the pyrazole ring. The specific conditions for these steps will depend on the nature of the substituents on the hydrazine and the desired final product.

III. Deprotection and N-Functionalization

The Boc-protecting group can be readily removed to allow for the introduction of a wide variety of substituents on the piperidine nitrogen.

Experimental Workflow:

Application Notes and Protocols: Deprotection of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the deprotection of Ethyl 1-boc-3-fluoropiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under various conditions, each with its own advantages regarding reaction time, yield, and compatibility with other functional groups. The protocols outlined below cover standard acidic deprotection methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), a milder acidic method employing p-toluenesulfonic acid (pTSA), and a thermal deprotection approach. All quantitative data is summarized for easy comparison, and experimental workflows are visualized.

Introduction

The removal of the Boc protecting group from nitrogen is a fundamental transformation in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients. This compound possesses both an ester and a fluorine substituent, necessitating careful selection of deprotection conditions to avoid unwanted side reactions such as ester hydrolysis. The following protocols offer a range of options to achieve clean and efficient deprotection to yield Ethyl 3-fluoropiperidine-3-carboxylate.

Deprotection Protocols: A Comparative Overview

The selection of an appropriate deprotection protocol is critical and depends on the substrate's sensitivity to acidic or thermal conditions and the desired scale of the reaction. Below is a summary of common methods with their typical reaction parameters and yields for analogous N-Boc protected piperidine derivatives.

| Deprotection Method | Reagents and Solvents | Temperature | Reaction Time | Typical Yield | Reference(s) |

| Acidic Deprotection | |||||

| Trifluoroacetic Acid (TFA) | TFA, Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | >95% | [1][2] |

| Hydrochloric Acid (HCl) | 4M HCl in Dioxane | Room Temperature | 1 - 3 hours | >95% | [1][3] |

| Mild Acidic Deprotection | |||||

| p-Toluenesulfonic Acid (pTSA) | pTSA, Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | ~90-98% | [4][5] |

| Thermal Deprotection | |||||

| Continuous Flow | Methanol or Trifluoroethanol | 150 - 200 °C | 30 - 60 minutes | 35 - 60% (conversion) | [6] |

Experimental Protocols

Protocol 1: Acidic Deprotection with Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for Boc deprotection.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Acidic Deprotection with Hydrochloric Acid (HCl) in Dioxane

This method is also highly efficient and often results in the precipitation of the hydrochloride salt of the product, which can simplify isolation.

Materials:

-

This compound

-

4M HCl in Dioxane

-

Methanol or Dioxane (optional, as co-solvent)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

-

Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate.

-

Upon completion, the solvent can be removed under reduced pressure.

-

Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

-

For the free amine, a basic workup as described in Protocol 1 can be performed.

Protocol 3: Mild Acidic Deprotection with p-Toluenesulfonic Acid (pTSA)

This method is suitable for substrates that may be sensitive to stronger acids.

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (pTSA·H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equiv.) in DCM.

-

Add p-Toluenesulfonic acid monohydrate (1.1 - 2.0 equiv.).

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the deprotected product.